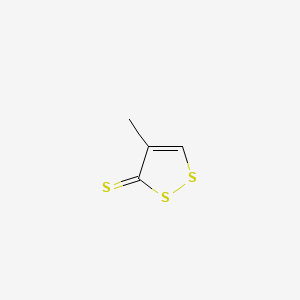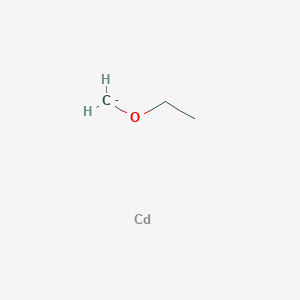
Cadmium;methanidyloxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium;methanidyloxyethane is a chemical compound that combines cadmium with methanidyloxyethane Cadmium is a transition metal with the chemical symbol Cd and atomic number 48 It is known for its toxicity and is used in various industrial applications Methanidyloxyethane is an organic compound that contains a methanidyloxy group attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cadmium;methanidyloxyethane typically involves the reaction of cadmium salts with methanidyloxyethane under controlled conditions. One common method is the co-precipitation technique, where cadmium chloride (CdCl₂) is reacted with methanidyloxyethane in an aqueous solution. The reaction is carried out at a specific pH and temperature to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The use of advanced techniques like hydrothermal synthesis can also be employed to produce this compound with specific properties .
Análisis De Reacciones Químicas
Types of Reactions
Cadmium;methanidyloxyethane undergoes various chemical reactions, including:
Oxidation: Cadmium in the compound can be oxidized to form cadmium oxide (CdO).
Reduction: The compound can be reduced under specific conditions to yield elemental cadmium.
Substitution: Methanidyloxyethane groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Halogens or other electrophiles in the presence of catalysts.
Major Products Formed
Oxidation: Cadmium oxide (CdO).
Reduction: Elemental cadmium (Cd).
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Cadmium;methanidyloxyethane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of cadmium;methanidyloxyethane involves its interaction with cellular components and molecular pathways. Cadmium ions can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. The compound can also interfere with calcium signaling and disrupt cellular homeostasis. Additionally, this compound can bind to proteins and enzymes, altering their function and leading to various toxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Cadmium oxide (CdO): A common cadmium compound used in various industrial applications.
Cadmium sulfide (CdS): Used in pigments and as a semiconductor material.
Cadmium chloride (CdCl₂): Employed in electroplating and as a reagent in chemical synthesis
Uniqueness
Cadmium;methanidyloxyethane is unique due to its combination of cadmium and methanidyloxyethane, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
5274-90-8 |
|---|---|
Fórmula molecular |
C3H7CdO- |
Peso molecular |
171.50 g/mol |
Nombre IUPAC |
cadmium;methanidyloxyethane |
InChI |
InChI=1S/C3H7O.Cd/c1-3-4-2;/h2-3H2,1H3;/q-1; |
Clave InChI |
OGBVGLHUNYJYMY-UHFFFAOYSA-N |
SMILES canónico |
CCO[CH2-].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



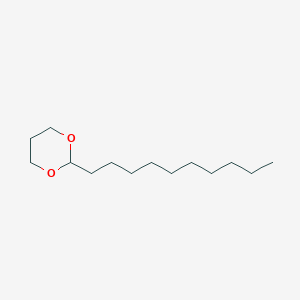
![3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one](/img/structure/B14738599.png)
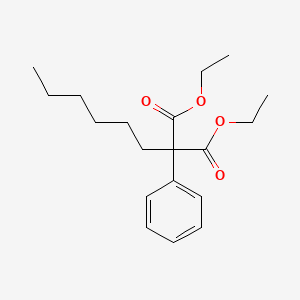
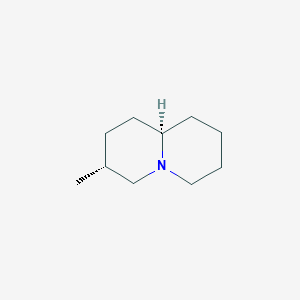

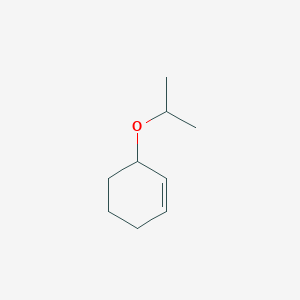
![2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid](/img/structure/B14738626.png)
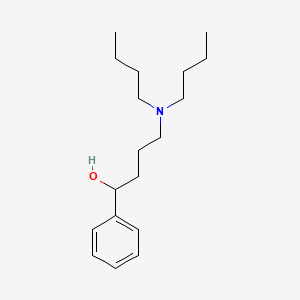
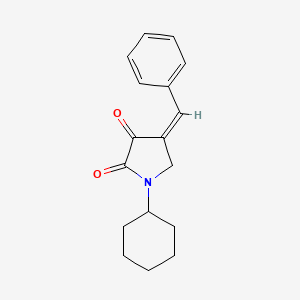
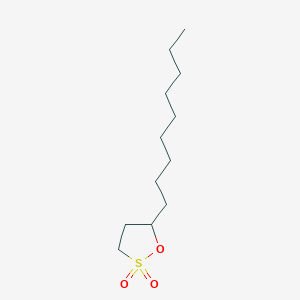
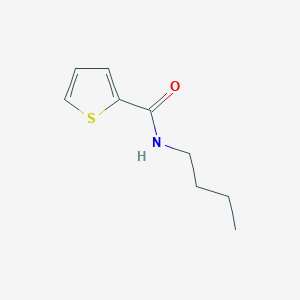
![2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid](/img/structure/B14738658.png)
